

Dicreatine Malate: A Comparative Guide on the Reproducibility of Experimental Results

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Compound of Interest

Compound Name: *Dicreatine malate*

Cat. No.: *B8822164*

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For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the available experimental data for **dicreatine malate**, juxtaposed with the extensively studied and highly reproducible data for creatine monohydrate. Due to a notable lack of direct research on the reproducibility of **dicreatine malate**, this guide will focus on a detailed comparison of the existing scientific evidence for both compounds.

Executive Summary

Creatine monohydrate is the most extensively researched form of creatine, with a large body of evidence supporting its ergogenic effects, bioavailability, and safety.^{[1][2]} The experimental results with creatine monohydrate are highly reproducible across a wide range of populations and settings. In contrast, research on **dicreatine malate** is sparse. The limited number of studies makes it difficult to assess the reproducibility of its effects. This guide will delve into the available data for a side-by-side comparison.

Comparative Data on Ergogenic Effects

The following table summarizes the quantitative data from a key study on creatine malate by Tyka et al. (2015) and compares it with the well-established effects of creatine monohydrate as reported in scientific literature.

Parameter	Dicreatine Malate (Sprinters)	Dicreatine Malate (Long-Distance Runners)	Creatine Monohydrate (General Athletic Population)
Change in Body Mass	+1.5 kg (p<0.05)	+0.9 kg (p<0.05)	Increase of 1-2 kg in the first week of loading is commonly reported.[3]
Change in Lean Body Mass	+1.5 kg (p<0.05)	+0.9 kg (p<0.05)	Increases in lean body mass are consistently observed.
Peak Power (Wingate Test)	Significant increase (p<0.05)	No significant change	Increases in peak power output of 5-15% are well-documented.[4]
Total Work (Wingate Test)	Significant increase (p<0.05)	No significant change	Consistent improvements in total work during repeated high-intensity bouts.[3]
Maximal Oxygen Uptake (VO2 max)	No significant change	No significant change	Generally no direct improvement in VO2 max.[5]
Distance Covered in Graded Test	Not reported	Significant increase	Not a primary outcome, effects on endurance performance are less clear.

Experimental Protocols

Dicreatine Malate Supplementation Protocol (Tyka et al., 2015)

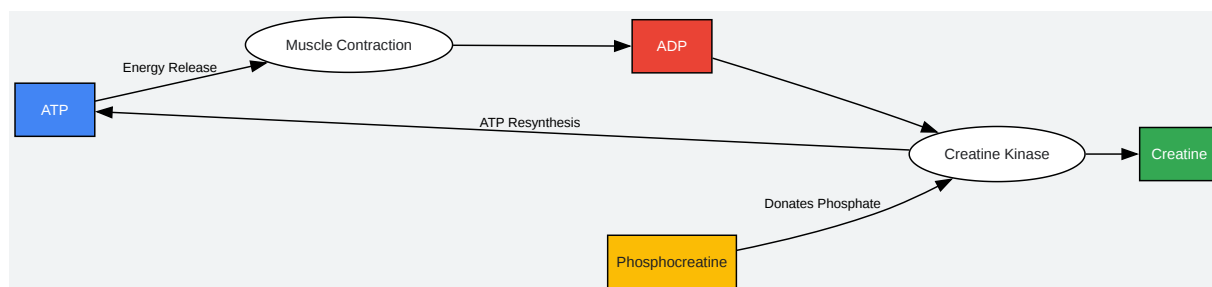
- **Participants:** The study included two groups of male athletes: sprinters and long-distance runners.
- **Dosage:** Participants in the experimental groups received 7g of creatine malate daily for 6 weeks. This was preceded by a loading phase of 20g per day for 5 days.
- **Control Group:** A placebo group was included for comparison.
- **Assessments:** Body composition was assessed using bioelectrical impedance. Anaerobic performance was measured using a 30-second Wingate test. Aerobic capacity was determined through a graded exercise test to exhaustion. Hormone levels were also analyzed.[\[6\]](#)[\[7\]](#)

Standard Creatine Monohydrate Supplementation Protocol (Established from numerous studies)

- **Loading Phase:** A typical loading phase involves ingesting 20-25 grams of creatine monohydrate per day, split into 4-5 doses, for 5-7 days.[\[8\]](#)
- **Maintenance Phase:** Following the loading phase, a daily maintenance dose of 3-5 grams is sufficient to maintain elevated muscle creatine stores.[\[4\]](#)
- **Washout Period:** If a crossover design is used, a washout period of at least 4 weeks is recommended.

Signaling Pathways and Experimental Workflow

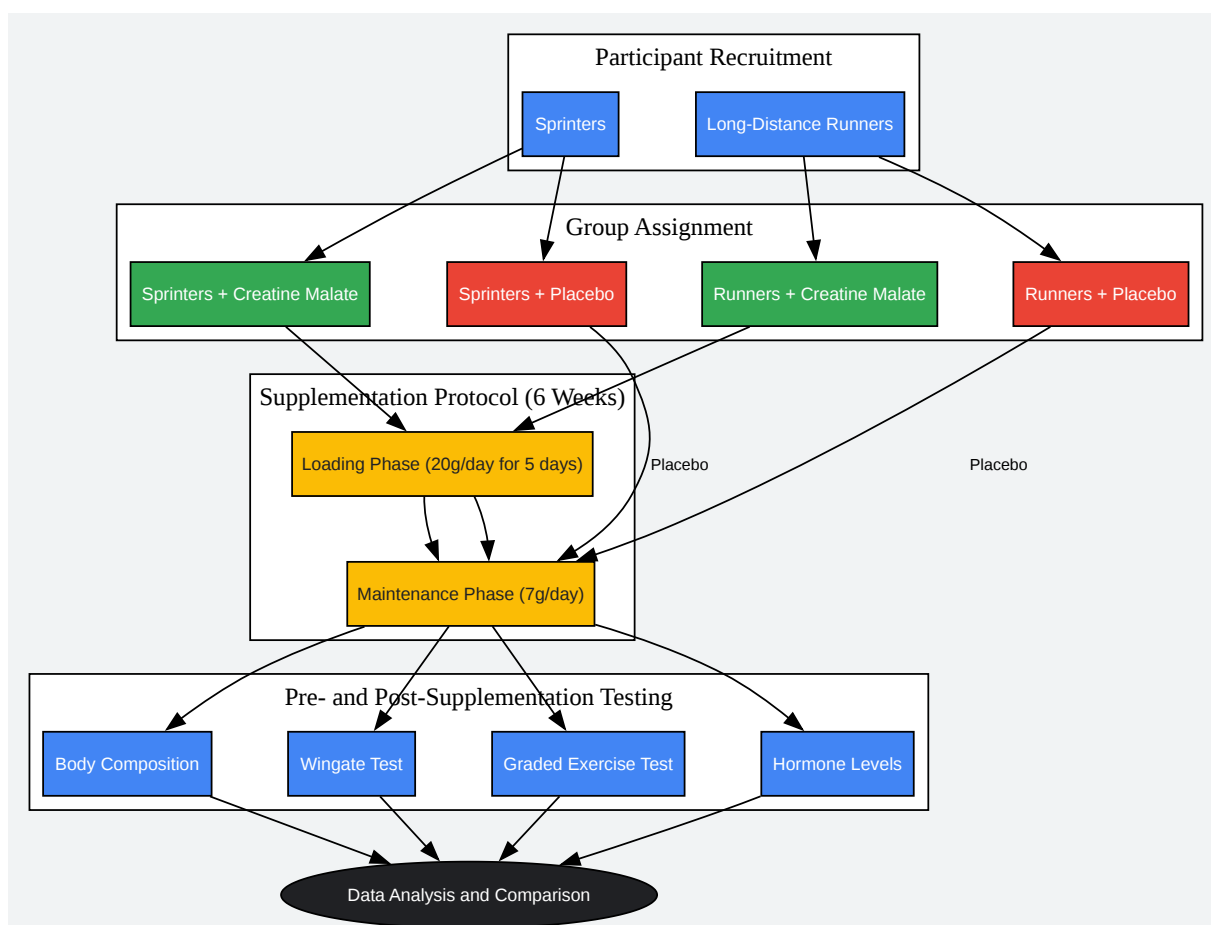
The primary mechanism of action for creatine supplementation involves the creatine phosphate (PCr) energy system. The following diagram illustrates this pathway.



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Caption: The Creatine Phosphate Energy System for rapid ATP regeneration.

The workflow for the key **dicreatine malate** study by Tyka et al. (2015) is outlined below.



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Caption: Experimental workflow of the Tyka et al. (2015) study.

Conclusion

The existing body of scientific literature provides a strong and reproducible evidence base for the ergogenic effects of creatine monohydrate.[1][9] In contrast, the evidence for **dicreatine**

malate is currently limited to a small number of studies, with the Tyka et al. (2015) study being a primary source of quantitative data.[6][7] While this study suggests potential benefits, particularly for anaerobic performance in sprinters, the lack of replication makes it impossible to definitively comment on the reproducibility of these findings.

For researchers and professionals in drug development, creatine monohydrate remains the gold standard due to its well-documented and consistently reproduced effects. Further, rigorous, and independent studies are required to establish a reliable and reproducible profile for **dicreatine malate**. Until such data becomes available, any claims regarding the superiority or unique effects of **dicreatine malate** should be viewed with caution.

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